molecular formula C5H6N2O3 B1344448 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid CAS No. 944906-35-8

3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid

Cat. No.: B1344448
CAS No.: 944906-35-8
M. Wt: 142.11 g/mol
InChI Key: KVNQOXNACAXNTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid: is a heterocyclic compound containing an oxygen atom and two nitrogen atoms within a five-membered ring structure. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis .

Mechanism of Action

Target of Action

Oxadiazoles, a class of compounds to which this molecule belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets of these compounds can vary depending on the specific substituents on the oxadiazole ring.

Mode of Action

Oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring structure allow for these interactions, with nitrogen being a stronger hydrogen bond acceptor than oxygen .

Biochemical Pathways

Given the anti-infective activities of oxadiazoles , it can be inferred that these compounds may interfere with essential biochemical pathways in infectious organisms, leading to their inhibition or death.

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (14211) and its solid form , can influence its pharmacokinetic properties. For instance, its relatively low molecular weight may facilitate absorption and distribution within the body.

Result of Action

Given the anti-infective activities of oxadiazoles , it can be inferred that these compounds may lead to the inhibition or death of infectious organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid often involves large-scale cyclocondensation reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 3-position and carboxylic acid group at the 5-position make it particularly effective in certain catalytic and biological applications .

Properties

IUPAC Name

3-ethyl-1,2,4-oxadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-2-3-6-4(5(8)9)10-7-3/h2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNQOXNACAXNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649223
Record name 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944906-35-8
Record name 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.